LOXL2 Inhibitory Potency vs. 5-Lipoxygenase (5-LO) Selectivity: A Target Engagement Comparison with Bromo-Substituted Analog
1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol (racemic) demonstrates a measurable, albeit moderate, inhibitory effect on recombinant human LOXL2 with an IC50 of 1.22 μM (1,220 nM) in a cell-free assay measuring H2O2 production using DAP as substrate [1]. In stark contrast, the 5-bromo-substituted analog, 1-(5-Bromothiophen-2-ylsulfonyl)pyrrolidin-3-ol, shows no detectable activity against LOXL2 but instead inhibits 5-lipoxygenase (5-LO) in human neutrophils with an IC50 of 3.60 μM (3,600 nM) [2]. This represents a complete target switch driven solely by the addition of a bromine atom at the 5-position of the thiophene ring, underscoring that the unsubstituted thiophene sulfonamide is uniquely positioned for LOXL2-focused programs.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.22 μM (1,220 nM) vs. recombinant human LOXL2 |
| Comparator Or Baseline | 1-(5-Bromothiophen-2-ylsulfonyl)pyrrolidin-3-ol: IC50 = 3.60 μM (3,600 nM) vs. 5-LO; No LOXL2 inhibition reported |
| Quantified Difference | Target switch (LOXL2 → 5-LO) and ~3-fold lower potency for bromo analog on its primary target |
| Conditions | LOXL2: cell-free assay, DAP substrate, H2O2 production readout [1]; 5-LO: human neutrophils, cell-intact assay, A23187/AA stimulation [2] |
Why This Matters
Procurement of the unsubstituted thiophene analog is mandatory for LOXL2-targeted studies; the bromo derivative is unsuitable for this application and would generate misleading SAR data.
- [1] BindingDB. (n.d.). BDBM50232687 (CHEMBL1188378). IC50 = 1.22E+3 nM for LOXL2 inhibition by 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol. View Source
- [2] BindingDB. (n.d.). BDBM50012184 (CHEMBL1092509). IC50 = 3.60E+3 nM for 5-LO inhibition by 1-(5-Bromothiophen-2-ylsulfonyl)pyrrolidin-3-ol. View Source
